Superior C-RAF Kinase Inhibition Achieved Through Imidazo[2,1-b]thiazole-Sulfonamide Scaffold Optimization
Derivatives based on the imidazo[2,1-b]thiazole-5-sulfonamide scaffold exhibit potent inhibition of C-RAF kinase. A lead compound (8u) from this series demonstrated an IC50 of 19.0 nM against C-RAF, which is over 2-fold more potent than its activity against V600E-B-RAF (IC50 = 39.9 nM) [1]. This differential inhibition is a key differentiator from compounds that are either non-selective or preferentially inhibit mutated B-RAF.
| Evidence Dimension | C-RAF Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 19.0 nM |
| Comparator Or Baseline | V600E-B-RAF Kinase (IC50 = 39.9 nM) |
| Quantified Difference | 2.1-fold more potent against C-RAF |
| Conditions | In vitro kinase assay |
Why This Matters
This data demonstrates the scaffold's capacity for achieving potent inhibition of a specific kinase (C-RAF), a profile valuable for research in overcoming resistance to selective BRAF inhibitors.
- [1] Abdel-Maksoud MS, et al. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. Eur J Med Chem. 2015;95:453-63. View Source
